molecular formula C10H13NO4S B15200045 Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate

Cat. No.: B15200045
M. Wt: 243.28 g/mol
InChI Key: ROUMGMJXUJFENJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid and contains both amino and methylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The methylsulfonyl group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(methylsulfonyl)benzoate: Similar structure but lacks the additional methyl group.

    Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of an amino group.

Uniqueness

Methyl 5-amino-2-((methylsulfonyl)methyl)benzoate is unique due to the presence of both amino and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 5-amino-2-(methylsulfonylmethyl)benzoate

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)9-5-8(11)4-3-7(9)6-16(2,13)14/h3-5H,6,11H2,1-2H3

InChI Key

ROUMGMJXUJFENJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)CS(=O)(=O)C

Origin of Product

United States

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